molecular formula C17H15NO3 B5513037 1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B5513037
M. Wt: 281.30 g/mol
InChI Key: VHZGWEHDOSHOQU-UHFFFAOYSA-N
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Description

1’-Benzylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by a spirocyclic structure. This compound features a benzyl group attached to a spiro[1,3-dioxolane-2,3’-indole] core, which is a unique arrangement of atoms that imparts distinct chemical properties. The presence of both dioxolane and indole moieties in the molecule makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-benzylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes spirocyclization with a dioxolane precursor, often in the presence of a Lewis acid catalyst such as boron trifluoride etherate.

Industrial Production Methods: Industrial production of 1’-benzylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1’-Benzylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Benzyl chloride with potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives where the benzyl group is replaced by other functional groups.

Scientific Research Applications

1’-Benzylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals

Properties

IUPAC Name

1'-benzylspiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-17(20-10-11-21-17)14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZGWEHDOSHOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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